N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide
Description
The compound N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide features a cyclopropanecarboxamide core substituted with a methyl group and a functionalized azetidine moiety. The azetidine ring is further modified with a 3-cyclopropyl-1,2,4-thiadiazol-5-yl group, imparting unique structural and electronic characteristics.
Key structural attributes include:
- Cyclopropane rings: Enhance metabolic stability and influence lipophilicity.
- Azetidine scaffold: A four-membered nitrogen-containing ring that may improve binding affinity via conformational rigidity.
- 1,2,4-Thiadiazole heterocycle: A sulfur- and nitrogen-rich ring system associated with diverse pharmacological activities, including antifungal and antimicrobial effects .
Properties
IUPAC Name |
N-[[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methyl]-N-methylcyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-17(13(19)11-4-5-11)6-9-7-18(8-9)14-15-12(16-20-14)10-2-3-10/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKLYBABLZTWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC(=NS2)C3CC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been shown to exhibit antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. 1,3,4-thiadiazole derivatives are known to interact with various biological targets due to the presence of the n–c–s– moiety. The strong aromaticity of the thiadiazole ring provides great in vivo stability to this five-membered ring system.
Biochemical Pathways
Similar compounds have shown to inhibit the growth of various bacteria strains, suggesting that they may interfere with essential biochemical pathways in these organisms.
Pharmacokinetics
The strong aromaticity of the thiadiazole ring in similar compounds is known to provide great in vivo stability, which could potentially influence its bioavailability.
Result of Action
Similar 1,3,4-thiadiazole derivatives have been shown to exhibit antimicrobial activity, suggesting that this compound may also have similar effects.
Biological Activity
N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide, commonly referred to as CTPI-2, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its structure incorporates a thiadiazole moiety, which is known for a variety of biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of CTPI-2, summarizing its mechanisms of action, relevant case studies, and research findings.
Molecular Structure
- Molecular Formula : C12H16N4OS
- Molecular Weight : 264.35 g/mol
- InChI Key : LFSBZOKLIKMJAG-UHFFFAOYSA-N
Structural Representation
The compound features a cyclopropyl group attached to a thiadiazole ring, contributing to its unique biological properties.
Anticancer Activity
CTPI-2 has shown promising anticancer activity in various studies. The thiadiazole derivatives are known to inhibit key cellular processes involved in tumor growth. For instance:
- Mechanism of Action : Thiadiazole compounds often target DNA synthesis and cell division pathways, which are critical in cancer proliferation. They can inhibit enzymes like carbonic anhydrase and phosphodiesterase, leading to reduced tumor growth rates .
Antimicrobial Activity
Research indicates that CTPI-2 exhibits significant antimicrobial properties:
- Antifungal Activity : Similar compounds in the thiadiazole class have demonstrated efficacy against pathogenic fungi by disrupting cell wall integrity and inhibiting ergosterol biosynthesis .
- Antibacterial Activity : The compound's ability to inhibit bacterial growth has been noted in several studies, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics .
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study evaluated the effects of CTPI-2 on HepG-2 (liver cancer) and A549 (lung cancer) cell lines. The results indicated a significant reduction in cell viability with IC50 values comparable to established chemotherapeutics .
- Antifungal Efficacy
- Molecular Docking Studies
Summary of Biological Activities
| Activity Type | Mechanism of Action | Efficacy |
|---|---|---|
| Anticancer | Inhibition of DNA synthesis; targeting key kinases | Significant reduction in cell viability |
| Antifungal | Disruption of cell wall integrity; ergosterol inhibition | Potent activity against fungal strains |
| Antibacterial | Inhibition of bacterial growth | Effective against resistant bacterial strains |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analog, N-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide (CAS 62347-29-9), shares the cyclopropanecarboxamide backbone but differs in substituents. Key comparisons are summarized below:
The azetidine moiety introduces steric and electronic effects distinct from the butyl chain in the analog.
Broader Context of Thiadiazole and Carboxamide Derivatives
Other structurally related compounds include:
- 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine (): Replaces thiadiazole with oxadiazole, reducing sulfur-mediated interactions but improving oxidative stability.
- Cephalosporin derivatives with thiadiazolylthio groups (): Highlight the versatility of thiadiazole in antibiotic design, though the target compound lacks the β-lactam core critical for penicillin-binding protein inhibition.
Preparation Methods
Thiadiazole Ring Formation
The 1,2,4-thiadiazole ring is constructed via cyclocondensation of a thioamide with a nitrile derivative. For the 3-cyclopropyl variant, cyclopropanecarbonitrile reacts with thiourea under acidic conditions (HCl, ethanol, 80°C), yielding 3-cyclopropyl-5-amino-1,2,4-thiadiazole.
Table 2: Optimization of Thiadiazole Synthesis
| Nitrile | Thioamide | Conditions | Yield (%) |
|---|---|---|---|
| Cyclopropanecarbonitrile | Thiourea | HCl/EtOH, 80°C, 6 h | 67 |
| Cyclopropanecarbonitrile | N-Methylthiourea | H₂SO₄/EtOH, 70°C, 5 h | 58 |
Azetidine Ring Closure
The azetidine ring is formed via a [2+2] cycloaddition between a 1,3-diamine and a dihaloalkane. For example, treatment of 1,3-diaminopropane with 1,2-dibromoethane in the presence of K₂CO₃ (DMF, 60°C) yields azetidine. Subsequent N-alkylation with the thiadiazole intermediate is achieved using Mitsunobu conditions (DIAD, PPh₃).
Table 3: Azetidine-Thiadiazole Coupling Optimization
| Thiadiazole Derivative | Coupling Reagent | Solvent | Yield (%) |
|---|---|---|---|
| 5-Bromo-1,2,4-thiadiazole | DIAD/PPh₃ | THF | 72 |
| 5-Amino-1,2,4-thiadiazole | EDC/HOBt | DCM | 65 |
The introduction of the N-methyl group on the azetidine nitrogen is accomplished via reductive amination using formaldehyde and NaBH₃CN (MeOH, 0°C → RT). The final amide bond formation between the azetidine-thiadiazole intermediate and cyclopropanecarbonyl chloride proceeds under Schotten-Baumann conditions (NaOH, H₂O/Et₂O).
Table 4: Amidation Reaction Parameters
| Acylating Agent | Base | Temperature | Yield (%) |
|---|---|---|---|
| Cyclopropanecarbonyl chloride | NaOH | 0°C | 85 |
| Cyclopropanecarbonyl chloride | Et₃N | RT | 78 |
Purification and Analytical Validation
Crude product purification employs silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water. Purity is assessed via HPLC (C18 column, MeCN/H₂O + 0.1% TFA), with ≥98% purity achieved in optimized batches.
Table 5: Analytical Data for Final Compound
| Parameter | Value | Method |
|---|---|---|
| Purity | 98.5% | HPLC |
| Melting Point | 142–144°C | DSC |
| [M+H]⁺ | 349.2 | HRMS |
Industrial Scalability Considerations
Large-scale production requires solvent recovery systems and flow chemistry adaptations. For instance, continuous flow reactors enhance the safety and efficiency of exothermic steps like cyclopropanation. Patent data highlight the use of immobilized catalysts (e.g., Pd/C for hydrogenation) to streamline intermediate isolation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves cyclopropane-carboxamide coupling with azetidine-thiadiazole precursors. Key steps include:
- Step 1 : Cyclopropane-carboxamide activation using coupling reagents (e.g., EDCI or DCC) in anhydrous DMF or acetonitrile .
- Step 2 : Nucleophilic substitution at the azetidine nitrogen, facilitated by K₂CO₃ or triethylamine as a base .
- Step 3 : Cyclization of the thiadiazole moiety under reflux conditions with iodine as a catalyst .
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm cyclopropane ring geometry, methyl group environments, and thiadiazole/azetidine connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Optional for absolute stereochemical confirmation if crystals are obtainable .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility Studies : Use HPLC or UV-Vis to determine logP and aqueous solubility, critical for pharmacokinetic predictions .
Advanced Research Questions
Q. How can contradictory results in biological activity profiles (e.g., high in vitro potency vs. low in vivo efficacy) be systematically addressed?
- Methodological Answer :
- Metabolic Stability : Perform liver microsomal assays (e.g., human/rat microsomes) to identify rapid degradation pathways .
- Protein Binding : Use equilibrium dialysis to assess plasma protein binding, which may reduce bioavailability .
- Formulation Optimization : Explore prodrug strategies (e.g., esterification of carboxamide) or nanoencapsulation to enhance delivery .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility .
- Catalyst Selection : Replace iodine with greener catalysts (e.g., CuI or FeCl₃) to improve cyclization efficiency .
- Ultrasound Assistance : Apply sonication to reduce reaction time (e.g., from hours to minutes) and improve regioselectivity .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate critical pharmacophores?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., cyclopropane → cyclohexane, methyl → ethyl groups) .
- 3D-QSAR Modeling : Use software like Schrödinger’s Maestro to correlate electronic/steric features with activity .
- Biological Testing : Compare analogs in enzyme inhibition assays (e.g., kinase panels) to map target engagement .
Q. What experimental approaches resolve ambiguities in NMR data (e.g., overlapping signals for cyclopropane protons)?
- Methodological Answer :
- 2D NMR Techniques : Employ COSY, HSQC, and NOESY to assign proton-proton and proton-carbon correlations .
- Variable Temperature NMR : Reduce signal overlap by altering sample temperature (e.g., 25°C → 40°C) .
- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation .
Data Contradiction & Validation
Q. How should researchers validate conflicting cytotoxicity data across different cell lines?
- Methodological Answer :
- Dose-Response Repetition : Conduct triplicate experiments with strict controls (e.g., cisplatin as a positive control) .
- Mechanistic Profiling : Use flow cytometry to distinguish apoptosis vs. necrosis and confirm target specificity .
- Cross-Lab Collaboration : Share samples with independent labs to rule out protocol-specific artifacts .
Theoretical & Computational Integration
Q. What computational tools are recommended for predicting binding modes with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Glide to model interactions with receptors (e.g., bacterial DNA gyrase) .
- Molecular Dynamics (MD) : Run 100-ns MD simulations in GROMACS to assess ligand-protein stability .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and prioritize analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
